molecular formula C21H22O12 B1432315 Epicatechin-3'-glucuronide CAS No. 603133-91-1

Epicatechin-3'-glucuronide

Cat. No.: B1432315
CAS No.: 603133-91-1
M. Wt: 466.4 g/mol
InChI Key: BUONZQIZWIITTB-CVPXIJHMSA-N
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Description

Epicatechin-3'-glucuronide is a predominant, structurally related metabolite of the dietary flavanol (-)-epicatechin, consistently identified in human plasma and urine following the consumption of cocoa, tea, and grapes . This high-purity standard is critical for nutrition and health research, serving as a validated recovery biomarker to accurately quantify flavanol intake and exposure in epidemiological studies, overcoming the limitations of self-reported dietary data . Its research value is significant in cardiovascular science, where it has been demonstrated to act as a potent inhibitor of endothelial NADPH oxidase, a key enzyme responsible for generating oxidative stress implicated in vascular dysfunction . Furthermore, this compound is investigated for its role in brain health, as studies confirm that (-)-epicatechin metabolites can cross the blood-brain barrier, with research linking flavanol intake to improved hippocampal-dependent memory and neuroprotective effects . The compound's mechanism also involves interactions with key signaling pathways; computational and in vitro studies suggest that (-)-epicatechin and its metabolites can act as ligands for the G Protein-Coupled Estrogen Receptor (GPER), potentially activating downstream effectors like nitric oxide synthase (eNOS) to promote vascular function . This product is intended for use in analytical methods, bioactivity assays, and as a standard in pharmacokinetic studies. It is For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-8-4-11(24)9-6-12(25)18(31-13(9)5-8)7-1-2-10(23)14(3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUONZQIZWIITTB-CVPXIJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302770
Record name (-)-Epicatechin-3′-O-glucuronide
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Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603133-91-1
Record name (-)-Epicatechin-3′-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603133-91-1
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Record name Epicatechin-3'-glucuronide
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Record name (-)-Epicatechin-3′-O-glucuronide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICATECHIN-3'-GLUCURONIDE
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Metabolism and Biotransformation of Epicatechin 3 Glucuronide

Glucuronidation and Methylation in Non-Human Biological Systems

Animal models, particularly rats, have been instrumental in elucidating the metabolic pathways of epicatechin. Studies in these models reveal significant species differences in metabolism compared to humans, especially concerning glucuronidation and methylation processes. nih.govnih.gov

In animal models, particularly rats, (-)-epicatechin (B1671481) undergoes efficient glucuronidation. nih.gov Following oral administration of (-)-epicatechin to rats, various glucuronidated metabolites have been identified in plasma and urine. However, the profile of these metabolites differs from that observed in humans. nih.govbohrium.com While (-)-epicatechin-3'-O-glucuronide is a significant metabolite identified in human urine, studies in rats have primarily identified other positional isomers of epicatechin glucuronide. nih.govbohrium.comnih.gov

Research has successfully purified and characterized several (-)-epicatechin metabolites from rat urine. The primary glucuronidated metabolites identified in rats are (-)-epicatechin-7-O-glucuronide and 3'-O-methyl-(-)-epicatechin-7-O-glucuronide. nih.govbohrium.com This indicates that in the rat, the primary site for glucuronic acid conjugation on the epicatechin molecule is the 7-hydroxyl group of the A-ring. In contrast, studies on the metabolism of epicatechin in rats have also reported the presence of epicatechin glucuronide and 3'-O-methyl epicatechin glucuronide in brain tissue, demonstrating these metabolites can cross the blood-brain barrier. nih.gov

Identified (-)-Epicatechin Metabolites in Rat Models
MetaboliteLocation IdentifiedReference
3'-O-methyl-(-)-epicatechinUrine, Blood nih.govbohrium.com
(-)-epicatechin-7-O-glucuronideUrine, Blood nih.govbohrium.comnih.gov
3'-O-methyl-(-)-epicatechin-7-O-glucuronideUrine, Blood nih.govbohrium.comnih.gov
Epicatechin glucuronide (unspecified isomer)Brain nih.gov
3'-O-methyl epicatechin glucuronide (unspecified isomer)Brain nih.gov

Catechol-O-methyltransferase (COMT) is a key enzyme in the phase II metabolism of catechins, including (-)-epicatechin. researchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol B-ring of epicatechin. umn.edu The activity of COMT leads to the formation of 3'-O-methyl-(-)-epicatechin and 4'-O-methyl-(-)-epicatechin. acs.org

In rats, 3'-O-methyl-(-)-epicatechin is a notable metabolite found in urine. nih.govbohrium.com The formation of this methylated derivative is a prerequisite for the subsequent creation of methylated-glucuronidated conjugates, such as 3'-O-methyl-(-)-epicatechin-7-O-glucuronide. nih.govbohrium.com The process of methylation by COMT is crucial as it modifies the structure of the B-ring, which can influence the molecule's subsequent metabolic fate and biological activity. While epicatechin itself can be a substrate for COMT, it has also been shown to inhibit the enzyme's activity in vitro. nih.govmdpi.com However, the in vivo significance of this inhibition is considered negligible due to the low circulating concentrations of epicatechin achieved after ingestion. researchgate.net

The presence of metabolites containing both methyl and glucuronic acid groups, such as 3'-O-methyl-(-)-epicatechin-7-O-glucuronide in rats nih.govbohrium.com and 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide in humans, nih.govnih.gov demonstrates that both methylation and glucuronidation are integral parts of epicatechin's biotransformation.

The metabolic sequence can vary. In vitro studies have shown that 3'-O-methyl-epicatechin can be a substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of a methylated-then-glucuronidated metabolite. acs.org This suggests a pathway where methylation by COMT occurs first, followed by glucuronidation. Conversely, it is also possible for epicatechin to be glucuronidated first, with the resulting epicatechin glucuronide then undergoing methylation. Research indicates that in vitro methylation of epicatechin glucuronides by human COMT is feasible. acs.org Therefore, the biotransformation likely involves parallel pathways where the sequence of methylation and glucuronidation can differ, leading to a diverse array of circulating metabolites.

Intestinal Metabolism and Absorption Dynamics

The small intestine is a primary site for the initial absorption and metabolism of (-)-epicatechin. nih.gov Upon ingestion, epicatechin is absorbed by enterocytes, the cells lining the intestinal wall, where it undergoes extensive first-pass metabolism before entering systemic circulation. researchgate.net

The small intestine in rats is an active site for both glucuronidation and O-methylation of flavonoids. acs.org Studies using isolated rat small intestine have demonstrated the capacity of this tissue to glucuronidate phenolic compounds. nih.govresearchgate.net (-)-Epicatechin is absorbed in the jejunum, the middle section of the small intestine, where it is subject to conjugation reactions. researchgate.net

Within the enterocytes, UGT enzymes catalyze the conjugation of epicatechin with glucuronic acid, while COMT mediates its methylation. researchgate.net This results in the formation of epicatechin glucuronides and methylated epicatechin directly within the intestinal wall. These conjugated metabolites can then either be absorbed into the bloodstream or effluxed back into the intestinal lumen. researchgate.net

Efflux transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), are ATP-dependent pumps that play a critical role in the disposition of drug and xenobiotic conjugates. researchgate.netfrontiersin.orgnih.gov These transporters are located on the apical (lumen-facing) and basolateral (blood-facing) membranes of enterocytes.

Comparative Metabolic Profiles Across Species (excluding human specific patterns)

The biotransformation of (-)-epicatechin, a common dietary flavan-3-ol (B1228485), exhibits notable variations across different species, primarily in the pathways of glucuronidation and sulfation. nih.govresearchgate.net Research highlights that the metabolic fate of (-)-epicatechin is not uniform, leading to distinct profiles of metabolites in different animal models, particularly when compared to human metabolism. nih.gov

In vitro studies using rat liver microsomes demonstrate an efficient glucuronidation of (-)-epicatechin, resulting in the formation of two distinct glucuronide conjugates. nih.govresearchgate.net This contrasts sharply with the metabolic pathways observed in humans, where sulfation is the predominant route of biotransformation in the liver and intestine, with no significant glucuronidation occurring. nih.govresearchgate.net The sulfation process in rats is considerably less efficient than in the human liver, underscoring a major species-specific difference in the metabolic handling of this compound. nih.gov

Detailed analyses of metabolites present in the plasma and urine of rats following oral administration of (-)-epicatechin have identified several specific conjugated forms. One study successfully purified and identified (-)-epicatechin-7-O-glucuronide and 3'-O-methyl-(-)-epicatechin-7-O-glucuronide from rat urine. nih.govnih.gov Another investigation identified (-)-epicatechin-5-O-beta-glucuronide and 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide as key urinary metabolites in the rat. researchgate.netnih.gov In addition to glucuronides, methylated forms such as 3'-O-methyl-(-)-epicatechin and 4'-O-methyl-(-)-epicatechin are also detected. researchgate.netnih.gov Time-course analysis in rats has shown that the most prevalent metabolites in plasma and urine are the conjugated forms of (-)-epicatechin and its methylated derivatives. researchgate.netnih.gov

These findings collectively indicate that in rats, glucuronidation and methylation are primary metabolic pathways for (-)-epicatechin. researchgate.netresearchgate.net The position of glucuronidation on the (-)-epicatechin molecule appears to differ significantly between species, with conjugation occurring at the 7-position or 5-position in rats. nih.govresearchgate.netnih.gov

Studies in mice have also pointed to a metabolic profile involving methylation, glucuronidation, and sulfation for structurally related catechins like (-)-epigallocatechin-3-gallate (EGCG), suggesting similar pathways may be involved in the biotransformation of (-)-epicatechin in this species as well. rsc.org

The following table summarizes the identified metabolites of (-)-epicatechin in rats based on current research findings.

Table 1: Identified (-)-Epicatechin Metabolites in Rats

MetaboliteSample TypeReference
(-)-epicatechin-7-O-glucuronideUrine, Plasma nih.govnih.gov
3'-O-methyl-(-)-epicatechin-7-O-glucuronideUrine, Plasma nih.govnih.gov
(-)-epicatechin-5-O-beta-glucuronideUrine researchgate.netnih.gov
3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronideUrine researchgate.netnih.gov
3'-O-methyl-(-)-epicatechinUrine, Plasma nih.govresearchgate.netnih.gov
4'-O-methyl-(-)-epicatechinUrine researchgate.netnih.gov

Biological Activities and Mechanistic Studies of Epicatechin 3 Glucuronide

In Vivo Studies in Animal Models (excluding human clinical trials)

Effects on Synaptic Plasticity and Neuroprotection

In vivo studies in animal models have established the neuroprotective potential of (-)-epicatechin (B1671481). A meta-analysis of rodent studies concluded that epicatechin administration significantly improves cognitive performance, including spatial learning and memory. nih.govacs.orgresearchgate.net At a molecular level, these benefits are associated with an enhancement of the brain's antioxidant defense systems and modulation of neuroinflammation. nih.govacs.org Epicatechin has been shown to ameliorate amyloid-induced pathological changes in mouse models, suggesting a role in protecting against neurodegeneration. nih.gov While these neuroprotective and cognition-enhancing effects are well-documented for the parent compound, the specific contribution of the Epicatechin-3'-glucuronide metabolite to synaptic plasticity and neuroprotection in vivo remains an area for further investigation.

Modulation of Neurological Function (e.g., Alzheimer's disease models)

Research into the role of flavanols in Alzheimer's disease (AD) models has yielded significant findings, increasingly pointing towards the crucial role of metabolites. While oral administration of the parent compound, (-)-epicatechin, has been shown to reduce amyloid-β (Aβ) plaque pathology and neuroinflammation in APP/PS1 transgenic mice nih.govfrontiersin.org, evidence suggests that the metabolites are the primary bioactive agents in the brain. acs.orgmssm.edu

Table 2: Summary of (-)-Epicatechin Effects in Animal Models of Neurological Function

This table summarizes key findings from in vivo animal studies on the parent compound, (-)-epicatechin, which are believed to be mediated by its metabolites like this compound.

Animal ModelKey FindingsReference
APP/PS1 Transgenic Mice (AD Model)Reduced total Aβ in brain and serum; reduced microgliosis and astrocytosis. nih.gov
rTg4510 Mice (Tauopathy Model)Reduced levels of potentially toxic tau species. frontiersin.org
Rats with Aβ₂₅₋₃₅ Injection (AD Model)Decreased immunoreactivity of caspase-3 and number of damaged cells in the hippocampus. nih.gov
Rodent Models of Oxidative StressImproved cognitive performance (spatial learning and memory); enhanced antioxidant defense. nih.govacs.org

Influence on Brain Vascular Endothelial Cell Integrity

This compound, as a metabolite of epicatechin, is recognized for its ability to reach the brain. nih.govresearchgate.net Studies have confirmed the presence of epicatechin glucuronides in rat brain tissue following oral ingestion of epicatechin. nih.govresearchgate.net Research investigating the effects of epicatechin metabolites on the blood-brain barrier suggests a protective role in maintaining the integrity of brain microvascular endothelial cells. nih.govresearchgate.net

Under conditions of lipotoxic stress, which can compromise the blood-brain barrier, epicatechin metabolites have been shown to modulate various genes and proteins in brain endothelial cells. nih.govresearchgate.net Integrative multi-omic approaches have revealed that these metabolites can influence functional groups of genes involved in cell adhesion, permeability, and vascular endothelial growth factor (VEGF)-related functions. nih.gov Molecular modeling based on these genomic data predicts that the metabolites can decrease the endothelial cell permeability that is typically increased by lipotoxic stress. nih.govresearchgate.net This suggests that this compound may contribute to preserving the structural and functional integrity of the brain's vascular endothelium. nih.gov

Comparative Biological Activity with Epicatechin and Other Metabolites

The biological effects of this compound are often evaluated in comparison to its precursor, (-)-epicatechin, and other related metabolites to understand the consequences of its metabolic transformation.

Relative Potency in Antioxidant Assays

The process of glucuronidation significantly alters the antioxidant capacity of epicatechin. In various in vitro antioxidant assays, (-)-epicatechin consistently demonstrates more potent activity than its conjugated glucuronide metabolites, including this compound (E3'G). nih.gov

One study compared the antioxidant activities of (-)-epicatechin and its metabolites, including E3'G, using several methods. The results indicated that while E3'G does possess some antioxidant activity, it is considerably less potent than the parent compound across the tested physiological concentrations. nih.gov For instance, in assays measuring superoxide (B77818) radical scavenging activity and the inhibition of plasma oxidation, (-)-epicatechin showed marked antioxidative properties, whereas E3'G exhibited only slight activity. nih.gov

Comparative Antioxidant Activity of (-)-Epicatechin and its Metabolites nih.gov
CompoundSuperoxide Scavenging ActivityInhibition of Plasma Oxidation (AAPH-induced)Inhibition of LDL Oxidation (Copper-induced)
(-)-EpicatechinMarkedMarkedMarked
(-)-Epicatechin-3'-O-glucuronide (E3'G)LightLightLight
(-)-Epicatechin-7-O-glucuronide (E7G)MarkedMarkedMarked

Differential Effects on Cellular Signaling

Epicatechin and its metabolites, including this compound, can differentially modulate cellular signaling pathways. One key area of influence is on redox-sensitive signaling. Research has shown that various (-)-epicatechin metabolites, including the glucuronidated form, can inhibit NADPH-oxidase. conicet.gov.ar This enzyme is a significant source of superoxide anions in vascular cells, and its inhibition can lead to a reduction in oxidative stress and modulate superoxide-mediated cell signaling. conicet.gov.ar While (-)-epicatechin itself is a less potent inhibitor of NADPH-oxidase, its metabolites, formed in vivo, demonstrate this activity, suggesting a distinct mechanistic role for the metabolized forms of the flavanol. conicet.gov.ar

Furthermore, studies on brain endothelial cells have pointed to the ability of epicatechin metabolites to modulate VEGF signaling pathways. nih.gov This indicates that after metabolization, compounds like this compound may interact with different cellular targets or signaling cascades compared to the parent epicatechin molecule, leading to distinct biological outcomes related to vascular function and integrity. nih.govresearchgate.net

Analytical Methodologies for Epicatechin 3 Glucuronide Research

Chromatographic Techniques

Chromatographic techniques are fundamental to the analysis of Epicatechin-3'-glucuronide, enabling its separation from a complex mixture of parent compounds, isomers, and other metabolites. This separation is critical for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of epicatechin and its metabolites, including this compound. nih.gov Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

Detailed research findings indicate that the choice of column and mobile phase composition is crucial for the effective separation of this compound from other related compounds. C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of flavonoid glycosides. nih.govnih.gov Phenyl-type columns have also been utilized, offering different selectivity that can be advantageous for resolving complex mixtures of epicatechin metabolites. acs.org

The mobile phase typically consists of a binary gradient system, most commonly a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The addition of an acid, such as formic acid, acetic acid, or trifluoroacetic acid, to the aqueous phase is essential to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. researchgate.netscielo.br Detection is often performed using a UV-Visible detector, with a wavelength of 280 nm being commonly selected for the analysis of flavan-3-ols like epicatechin and its derivatives. nih.govnih.govresearchgate.net

ParameterDescriptionCommon Examples
Column TypeThe stationary phase used for separation.Reversed-phase C18, Phenyl
Mobile PhaseThe solvent system that carries the sample through the column.Gradient of acidified water (with formic, acetic, or trifluoroacetic acid) and acetonitrile or methanol
Flow RateThe speed at which the mobile phase moves through the column.Typically 0.5 - 1.0 mL/min
DetectionThe method used to detect the compound as it elutes from the column.UV-Visible detection at 280 nm

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. In the context of this compound research, UHPLC is often coupled with mass spectrometry to provide a rapid and sensitive analytical platform. The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomeric glucuronide conjugates, which can be challenging with standard HPLC methods.

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Its high selectivity and sensitivity make it ideal for analyzing the low concentrations of metabolites typically found in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the mass analysis capabilities of MS. For the analysis of this compound, tandem mass spectrometry (LC-MS/MS) is particularly valuable. nih.gov This technique involves the selection of a specific precursor ion (in this case, the deprotonated molecule of this compound), its fragmentation, and the analysis of the resulting product ions.

The characteristic fragmentation pattern of glucuronides in negative ion mode involves the neutral loss of the glucuronic acid moiety (176 Da), which yields the deprotonated aglycone. nih.gov Therefore, for this compound, the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 465 fragments to produce a prominent product ion at m/z 289, corresponding to the deprotonated epicatechin aglycone. researchgate.net This specific fragmentation provides a high degree of confidence in the identification of the compound in complex biological samples.

Multiple Reaction Monitoring (MRM) for Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS technique used for targeted quantification. researchgate.net In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions. This high specificity allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences.

For the quantification of this compound, the MRM transition of m/z 465 → 289 is typically monitored. researchgate.net Similarly, for methylated metabolites such as methyl-epicatechin-glucuronide, the transition of m/z 479 → 303 is often used. researchgate.net The intensity of the product ion signal is directly proportional to the concentration of the analyte in the sample, allowing for precise quantification when calibrated against a standard curve.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Significance
This compound465289Quantification of the primary glucuronide metabolite
Methyl-epicatechin-glucuronide479303Quantification of a common methylated glucuronide metabolite

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of flavonoid glucuronides, including this compound, by mass spectrometry. ekb.eg ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.

For the analysis of this compound, ESI is typically operated in the negative ion mode. nih.govekb.eg In this mode, the molecule readily loses a proton to form the deprotonated molecular ion [M-H]⁻. The negative ion mode is particularly well-suited for the analysis of acidic compounds and molecules with phenolic hydroxyl groups, such as flavonoids and their glucuronide conjugates. The choice of negative ionization mode enhances the sensitivity of the analysis for these types of compounds. chromatographyonline.com

Occurrence and Distribution in Natural Sources Academic Context

Presence as a Metabolite in Plants or Other Organisms

Current scientific literature primarily identifies Epicatechin-3'-glucuronide as a mammalian metabolite of (-)-epicatechin (B1671481). After oral ingestion of foods rich in (-)-epicatechin, it undergoes extensive metabolism in the body. One of the key metabolic pathways is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver and small intestine. This process conjugates glucuronic acid to the epicatechin molecule, enhancing its water solubility and facilitating its circulation and eventual excretion.

Specifically, (-)-epicatechin-3'-O-glucuronide is one of the major glucuronide conjugates found in human plasma and urine after consumption of epicatechin-containing products. acs.orgnih.gov Studies have successfully isolated and identified this metabolite from human urine, confirming its structure through methods like NMR and LC-MS analyses. nih.gov

While plants also possess glucuronosyltransferase enzymes that play a role in the metabolism and detoxification of various compounds, direct evidence for the presence of this compound as a native metabolite in plant tissues is not well-documented in the reviewed scientific literature. The focus of analytical studies on plant extracts is typically on the parent compound, (-)-epicatechin, and its polymeric forms, procyanidins. The enzymatic machinery for glucuronidation exists in plants, but its specific action on epicatechin to form the 3'-glucuronide conjugate within the plant itself remains an area for further research.

Formation in Food Matrices

The formation of this compound during the processing or fermentation of foods is not a commonly reported phenomenon. Food processing techniques such as heating, drying, and roasting, as well as fermentation, are known to cause significant changes in the chemical composition of flavan-3-ols. These changes often involve degradation, epimerization, or polymerization of catechins, rather than conjugation with glucuronic acid. mdpi.com

For instance, during the fermentation and roasting of cocoa beans, the levels of monomeric epicatechin can decrease significantly. Similarly, the enzymatic oxidation of catechins in tea processing leads to the formation of theaflavins and thearubigins, which are complex condensation products. mdpi.com

Microbial metabolism of epicatechin, which is relevant to fermented foods and gut health, primarily involves the breakdown of the flavan-3-ol (B1228485) structure into smaller phenolic compounds. nih.govfrontiersin.orgacs.org While microorganisms are capable of a wide range of metabolic activities, the specific microbial glucuronidation of epicatechin to form this compound during food fermentation has not been a focus of the available research. The scientific consensus points towards glucuronidation being a post-ingestion metabolic event in mammals.

Below is a data table summarizing the primary context in which this compound is identified.

Compound NamePrimary Context of OccurrenceOrganism/SystemKey Research Findings
(-)-Epicatechin-3'-O-glucuronideMetabolite after dietary intakeHumanIdentified as a major conjugate in plasma and urine following consumption of epicatechin-rich foods. acs.orgnih.gov
(-)-Epicatechin-3'-O-glucuronideMetabolite after dietary intakeRatDetected in blood and urine, though different glucuronide isomers can be more prominent than in humans. nih.gov

Structure Activity Relationship Sar Studies of Epicatechin 3 Glucuronide

Impact of Glucuronidation on Biological Potency

Glucuronidation, the process of attaching a glucuronic acid moiety to the parent flavanol, generally modifies its biological potency. Studies comparing the antioxidant capacity of (-)-epicatechin (B1671481) with its glucuronidated metabolites have found that the parent compound often exhibits stronger activity.

In a comparative study, the in vitro antioxidant activity of (-)-epicatechin was found to be more potent than its conjugated glucuronide metabolites, including (-)-epicatechin-3'-O-glucuronide. The research assessed several antioxidant metrics, such as superoxide (B77818) radical scavenging and the inhibition of lipid peroxidation in different models. While still possessing antioxidant properties, the glucuronidated forms showed reduced efficacy compared to (-)-epicatechin itself. For instance, in assays measuring the reduced susceptibility of low-density lipoprotein (LDL) to oxidation, (-)-epicatechin demonstrated superior protection compared to its glucuronide conjugates.

However, in specific assays, certain glucuronidated metabolites retain significant activity. For example, when measuring the inhibition of peroxynitrite-mediated tyrosine nitration, a marker of oxidative damage, (-)-epicatechin-3'-O-glucuronide was found to be even more potent than the parent (-)-epicatechin. nih.gov This suggests that the impact of glucuronidation on biological potency is not a simple attenuation but can vary depending on the specific biological endpoint being measured. nih.gov

Table 1: Comparative Antioxidant Activity of (-)-Epicatechin and its Glucuronide Metabolites
CompoundSuperoxide Radical Scavenging ActivityInhibition of AAPH-induced Plasma OxidationInhibition of Peroxynitrite-mediated Nitration
(-)-EpicatechinMarked ActivityMarked ActivityPotent
(-)-Epicatechin-3'-O-glucuronideLight ActivityLight ActivityMore Potent than (-)-Epicatechin

Comparison with Methylated and Sulfated Metabolites

Research into the inhibition of peroxynitrite-mediated damage has shown that (-)-epicatechin-3'-O-glucuronide is a more potent inhibitor than both its parent compound and its methylated glucuronide counterparts. nih.gov In one study, the order of potency for inhibiting tyrosine nitration was determined to be: (-)-epicatechin-3'-O-glucuronide > (-)-epicatechin > methylated glucuronide metabolites. nih.gov This indicates that for this specific antioxidant mechanism, the 3'-glucuronide structure is particularly effective.

Conversely, studies on other biological activities have highlighted the efficacy of methylated metabolites. For instance, 3'-O-methyl-epicatechin has been shown to protect human skin fibroblasts from UVA-induced oxidative damage and to inhibit cell death by suppressing caspase-3 activity. researchgate.net The protective effects of 3'-O-methyl-epicatechin were found to be comparable to those of the parent epicatechin, suggesting that methylation at the 3'-position does not diminish its efficacy in this context and that mechanisms beyond direct hydrogen donation are involved. researchgate.net

Regarding sulfated metabolites, the addition of a sulfate (B86663) group to phenolic compounds has been observed to significantly decrease or even inhibit their antioxidant properties in various assays. mdpi.com This reduction in activity is attributed to the blockage of the hydroxyl groups, which are crucial for the radical scavenging activity of flavonoids. mdpi.com Therefore, it is generally considered that sulfated epicatechin metabolites possess lower direct antioxidant capacity compared to both glucuronidated and methylated forms.

Table 2: Comparative Potency of Epicatechin Metabolites in Different Bioassays
Metabolite TypeInhibition of Peroxynitrite-mediated Nitration nih.govProtection Against Oxidative Stress-induced Cell Death researchgate.netGeneral Radical Scavenging Activity mdpi.com
Glucuronidated (e.g., Epicatechin-3'-glucuronide) High (More potent than parent compound)ActiveReduced compared to parent
Methylated (e.g., 3'-O-methyl-epicatechin) Less potent than 3'-glucuronideHigh (Comparable to parent compound)Active
Sulfated Not specifiedNot specifiedSignificantly reduced or inhibited

Future Research Directions and Theoretical Applications of Epicatechin 3 Glucuronide

Elucidation of Additional Molecular Targets and Pathways

While the parent compound, (-)-epicatechin (B1671481), has been studied extensively, research is now beginning to uncover the specific molecular targets of its metabolites, such as Epicatechin-3'-glucuronide. Future research will focus on moving beyond general antioxidant effects to identify precise protein and pathway interactions.

One identified target for epicatechin metabolites, including the glucuronidated form, is NADPH-oxidase . Inhibition of this enzyme complex by this compound can lead to a reduction in superoxide (B77818) anion production, which has significant implications for redox cell signaling and vascular function. conicet.gov.ar This interaction suggests a direct role in modulating cellular oxidative stress beyond simple radical scavenging. conicet.gov.ar

Furthermore, multi-omic studies on brain microvascular endothelial cells have revealed that structurally related (-)-epicatechin metabolites can modulate the expression of genes and proteins involved in Vascular Endothelial Growth Factor (VEGF) signaling pathways . nih.gov These findings indicate that this compound may play a role in maintaining the integrity of the blood-brain barrier. Future investigations are expected to use proteomic and transcriptomic approaches to map these interactions comprehensively, identifying specific receptors, kinases, and transcription factors that are directly or indirectly modulated by this metabolite. Research suggests that the biological activity of flavonoids is likely the result of exposure to a variety of structurally similar metabolites that modify inflammation and cellular adhesion pathways. researchgate.net

Advanced In Vitro and Animal Model Systems for Mechanistic Research

To accurately study the biological effects of this compound, it is crucial to employ model systems that replicate human physiology. Traditional cell culture and rodent models have limitations, as significant differences exist in flavan-3-ol (B1228485) metabolism between species. bohrium.com For instance, the profile of epicatechin metabolites in rats is substantially different from that in humans. nih.gov

Future research will increasingly utilize advanced models:

Human-derived organoids : Three-dimensional organoids, particularly those of the intestine and liver, offer a powerful in vitro tool to study the metabolism, transport, and cellular effects of this compound in a human-relevant context. nih.gov These models can help elucidate its role in gut health and hepatic processes.

Microfluidic "organ-on-a-chip" systems : These devices can model the interactions between different organs, such as the gut-liver-brain axis. They would allow researchers to study the absorption, metabolism, and subsequent systemic effects of this compound in a dynamic and integrated system.

Genetically modified animal models : The development of "humanized" mouse models, which express human metabolic enzymes (like specific UDP-glucuronosyltransferases), will provide more accurate in vivo data on the physiological effects and pharmacokinetics of this compound.

These advanced systems will be instrumental in bridging the gap between in vitro findings and human clinical outcomes. kcl.ac.uk

Development of Novel Synthetic Routes for Specific Regioisomers

A significant bottleneck in studying individual epicatechin metabolites has been the lack of pure, authentic standards. researchgate.net The chemical synthesis of specific regioisomers of epicatechin glucuronides is complex due to the multiple hydroxyl groups on the flavonoid structure, which necessitates intricate protection and deprotection steps. acs.orgnih.gov

Recent advancements have focused on overcoming these challenges. Researchers have developed concise chemical synthesis strategies to produce various (epi)catechin glucuronide regioisomers. acs.org These methods involve regioselective protection of hydroxyl groups, often using reagents like tert-butyldimethylsilyl (TBS) chloride, followed by glucuronidation and deprotection. acs.org

In addition to purely chemical synthesis, chemoenzymatic and biosynthetic approaches are gaining traction:

Enzymatic Synthesis : Utilizing specific recombinant human UDP-glucuronosyltransferases (UGTs), such as UGT1A9, allows for the targeted production of specific glucuronides like Epicatechin-3'-O-glucuronide. nih.gov This method can offer high specificity and yield.

Microbial Platforms : Engineering microorganisms like E. coli to express the necessary enzymes for glucuronidation presents a scalable and sustainable method for producing these metabolites. nih.gov

The table below summarizes some reported synthetic approaches for epicatechin glucuronides, highlighting the diversity of strategies being developed.

Synthetic ApproachKey FeaturesTarget Compound ExampleReference
Chemical Synthesis Multi-step process involving selective protection/deprotection of hydroxyl groups.(-)-Epicatechin-5-O-β-d-glucuronide acs.org
Enzymatic Synthesis Uses specific recombinant human UGT enzymes for targeted glucuronidation.Epicatechin 3′-O-glucuronide nih.gov
Chemoenzymatic Combines chemical modifications with enzymatic steps to achieve specific products.Various flavonolignan glucuronides researchgate.net
Microbial Fermentation Engineered bacteria (e.g., E. coli) produce the target glucuronide from the parent compound.Glucuronidated flavonoids nih.gov

These novel routes are critical for generating the quantities of specific isomers like this compound needed for mechanistic and preclinical studies. nih.gov

Role as a Biomarker in Research Studies (excluding intake assessment, focus on mechanistic linkages)

Beyond its utility as a biomarker of (-)-epicatechin intake, this compound holds promise as a biomarker for mechanistic research, linking dietary habits to specific biological effects and disease risks. nih.govmarscocoascience.com Because it is a primary metabolite found in systemic circulation, its concentration could reflect not only intake but also an individual's metabolic capacity (e.g., UGT enzyme activity), which may have its own health implications.

Future studies could investigate the correlation between plasma or urine concentrations of this compound and markers of vascular health, inflammation, or neurological function. For example, a multi-omic study investigating the effects of epicatechin metabolites on brain endothelial cells found that they induced genomic modifications that were opposite to the genomic signatures observed in patients with vascular dementia and Alzheimer's disease. nih.gov This suggests that specific metabolites, including this compound, could serve as biomarkers of a protective endothelial phenotype. Elevated levels of this metabolite might be mechanistically linked to enhanced blood-brain barrier integrity or reduced neuroinflammation.

Theoretical Implications for Understanding Bioactive Food Components

The study of this compound has broader theoretical implications for the field of nutrition and pharmacology. It underscores a fundamental shift in understanding how bioactive food components exert their effects. The "parent compound hypothesis," which attributed bioactivity solely to the ingested form (e.g., (-)-epicatechin), is being replaced by a more nuanced "metabolite hypothesis."

This paradigm shift posits that the biological effects of many dietary polyphenols are primarily mediated by their circulating, conjugated metabolites. acs.org The type and position of conjugation (e.g., glucuronidation at the 3'-position) can significantly alter the molecule's physicochemical properties, including its solubility, stability, and ability to interact with cellular targets. acs.org Therefore, the health benefits associated with flavan-3-ol-rich foods may not be due to (-)-epicatechin itself but rather to the cumulative action of a suite of metabolites like this compound. researchgate.net This has profound implications for how research is designed, suggesting that in vitro studies should use physiologically relevant concentrations of metabolites rather than the parent compounds.

Research Gaps and Challenges in this compound Studies

Despite progress, significant challenges and research gaps remain in the study of this compound.

Research Gap/ChallengeDescriptionImplication for Future Research
Lack of Commercial Standards Pure standards for many epicatechin glucuronide regioisomers, including this compound, are not widely available commercially. researchgate.netThis hinders accurate quantification in biological samples and limits the scope of in vitro and in vivo functional studies.
Complexity of Synthesis The chemical synthesis of specific regioisomers is difficult and often low-yielding, requiring specialized expertise. researchgate.netThere is a need for more robust and scalable synthetic methods to supply the research community.
Interspecies Metabolic Differences Animal models, particularly rodents, metabolize (-)-epicatechin differently than humans, producing a different profile of glucuronide conjugates. bohrium.comThis makes it difficult to extrapolate findings from animal studies to human health, highlighting the need for advanced human-based models.
Elucidating Specific Bioactivity Differentiating the specific biological effects of this compound from those of other circulating metabolites is challenging.Requires systematic testing of individual, pure metabolites in a range of functional assays to map their unique and overlapping activities.
Understanding Transport Mechanisms The mechanisms by which this compound is transported into and out of cells and across biological barriers (e.g., the blood-brain barrier) are not well understood.Research is needed to identify the specific transporters involved, which will be key to understanding its tissue-specific effects.

Addressing these gaps will be crucial for fully understanding the role of this compound in human health and disease. kcl.ac.uk

Q & A

Basic: How are stable analytical standards of EC3G synthesized and validated for use in bioanalytical studies?

Methodological Answer:
EC3G standards are synthesized via regioselective glucuronidation of epicatechin using UDP-glucuronosyltransferase enzymes or chemical conjugation. Reversed-phase HPLC with UV detection (e.g., 280 nm) achieves baseline separation of glucuronides and sulfates. Validation includes assessing purity (>95% via LC-MS), stability under storage (stable at 4°C in aqueous solution for ≥6 months), and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) .

Basic: What LC-MS/MS parameters ensure accurate quantification of EC3G in biological matrices?

Methodological Answer:

  • Chromatography: Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Retention time for EC3G is typically ~2.5 min.
  • Mass Spectrometry: Employ negative-ion ESI mode. Key transitions: m/z 481 → 305 (EC3G aglycone fragment) and 481 → 175 (glucuronide-specific fragment).
  • Validation: Include precision (intra-day %CV <10%), accuracy (%RE <7% across QC levels), and matrix effects (recovery ≥85%) as per FDA guidelines. Reference .

Basic: How does EC3G stability vary under different storage conditions?

Methodological Answer:
EC3G is stable in:

  • Solid state: Up to 12 months at ambient temperature (degradation <5%).
  • Aqueous solution: 4°C for 6 months (pH 5–7) or -80°C for long-term storage. Avoid freeze-thaw cycles (>3 cycles reduce recovery by 15%). Degradation products (e.g., epicatechin aglycone) are monitored via LC-MS .

Advanced: What mechanisms explain EC3G’s presence in cerebrospinal fluid (CSF) despite low passive diffusion potential?

Methodological Answer:
While EC3G has low predicted passive permeability (MDCK Papp <10 nm/s), active transport via OATP (organic anion-transporting polypeptide) or MRP2 transporters enables CNS uptake. In vivo studies using knockout rodent models and competitive inhibition assays (e.g., probenecid) confirm transporter-mediated uptake. CSF concentrations (~0.5–2 nM) correlate with plasma levels, suggesting saturable transport .

Advanced: How can discrepancies between EC3G’s in vitro antioxidant activity and in silico binding predictions be resolved?

Methodological Answer:

  • In vitro assays: EC3G shows lower superoxide scavenging (IC50 15 μM vs. 5 μM for epicatechin) and LDL oxidation inhibition (30% vs. 70%).
  • Computational docking: EC3G binds estrogen receptor-α (ERα) with ΔG = -9.2 kcal/mol, comparable to parent compounds. Reconciling these requires functional assays (e.g., luciferase reporter gene tests) to confirm receptor activation despite reduced redox activity .

Advanced: What pharmacokinetic parameters distinguish EC3G from its parent compound, and how should study designs account for these?

Methodological Answer:

  • Key PK metrics: EC3G has delayed Tmax (2–3 h vs. 1 h for epicatechin) and prolonged half-life (6–7 h vs. 2 h).
  • Study design: Use crossover trials with timed plasma/urine sampling (0–24 h). Correct urinary concentrations for creatinine to minimize variability. Include β-glucuronidase hydrolysis controls to quantify conjugated vs. free metabolites .

Advanced: How can Bayesian analysis of glucuronide <sup>2</sup>H-enrichment elucidate hepatic glucose contributions from EC3G metabolism?

Methodological Answer:
After <sup>2</sup>H2O ingestion, EC3G’s glucuronide <sup>2</sup>H-enrichment (positions 2 and 5) is analyzed via <sup>2</sup>H NMR or LC-MS. Bayesian Markov chain Monte Carlo (MCMC) models (50 chains, 2,500 samples) estimate gluconeogenic vs. glycogenolytic fluxes. Limitations include metabolic zonation effects (periportal vs. pericentral hepatocytes) and lag times (~30–60 min) in urinary excretion .

Advanced: What molecular docking strategies predict EC3G’s interaction with therapeutic targets like HER2 or ERα?

Methodological Answer:

  • Docking workflow: Use AutoDock Vina or Schrödinger Glide with receptor PDB structures (e.g., ERα: 1G50). Optimize EC3G’s 3D structure (Chem3D) and assign partial charges (AM1-BCC).
  • Validation: Compare binding affinities (ΔG) to known ligands (e.g., estradiol for ERα). In silico predictions align with SPR (surface plasmon resonance) data for EC3G (Kd ~2 μM for ERα) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.